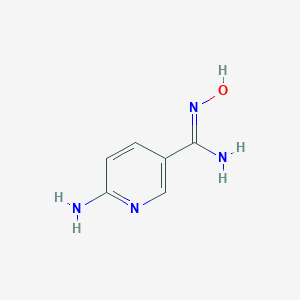

6-Amino-N-hydroxy-3-pyridinecarboximidamide

Vue d'ensemble

Description

L’oxime de la 5-(2-aminopyridyl)amide est un intermédiaire de synthèse largement utilisé dans la synthèse pharmaceutique . Il est reconnu pour sa grande pureté et sa stabilité, ce qui en fait un composé précieux dans divers procédés chimiques. La formule moléculaire de l’oxime de la 5-(2-aminopyridyl)amide est C6H8N4O, et sa masse molaire est de 152,2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’oxime de la 5-(2-aminopyridyl)amide implique généralement la réaction de la 2-aminopyridine avec l’hydroxylamine. La réaction est effectuée dans un solvant approprié tel que le méthanol ou l’éthanol dans des conditions de température et de pH contrôlées . La réaction peut être représentée comme suit :

2-Aminopyridine+Hydroxylamine→5-(2-Aminopyridyl)amide oxime

Méthodes de production industrielle

En milieu industriel, la production de l’oxime de la 5-(2-aminopyridyl)amide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réactifs de haute pureté et de conditions de réaction optimisées pour garantir un rendement et une pureté maximums. Le composé est ensuite purifié par cristallisation ou d’autres méthodes appropriées pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’oxime de la 5-(2-aminopyridyl)amide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oximes correspondantes ou d’autres dérivés.

Réduction : Les réactions de réduction peuvent convertir le groupe oxime en groupe amine.

Substitution : Le composé peut subir des réactions de substitution où le groupe oxime est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’oximes, des amines et des pyridines substituées. Ces produits ont des applications importantes dans les industries pharmaceutiques et chimiques .

Applications De Recherche Scientifique

L’oxime de la 5-(2-aminopyridyl)amide est largement utilisé en recherche scientifique en raison de sa polyvalence et de sa stabilité. Voici quelques-unes de ses applications :

Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques complexes.

Biologie : Employé dans l’étude des mécanismes enzymatiques et des interactions protéiques.

Médecine : Utilisé dans le développement d’intermédiaires pharmaceutiques et de principes actifs.

Industrie : Appliqué dans la production de produits agrochimiques, de colorants et d’autres produits chimiques industriels

Mécanisme D'action

Le mécanisme d’action de l’oxime de la 5-(2-aminopyridyl)amide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des ions métalliques ou à des enzymes, influençant ainsi leur activité. Le groupe oxime joue un rôle crucial dans ces interactions, facilitant la formation de complexes stables .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Aminopyridine : Un précurseur dans la synthèse de l’oxime de la 5-(2-aminopyridyl)amide.

Pyridine-2-carboxamide : Partage des similitudes structurales mais ne possède pas le groupe oxime.

Hydroxylamine : Utilisée dans la synthèse de divers dérivés d’oximes

Unicité

L’oxime de la 5-(2-aminopyridyl)amide est unique en raison de sa combinaison d’un groupe aminopyridyl et d’un groupe oxime. Cette combinaison confère des propriétés chimiques distinctes, ce qui en fait un intermédiaire précieux dans la synthèse pharmaceutique et d’autres applications .

Activité Biologique

6-Amino-N-hydroxy-3-pyridinecarboximidamide, also known as 6-amino-N'-hydroxypyridine-3-carboximidamide, is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 6-amino-N'-hydroxypyridine-3-carboximidamide

- Molecular Formula : C₆H₈N₄O

- CAS Number : 468068-28-2

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various molecular targets. The oxime group in the compound facilitates the formation of stable complexes with metal ions or enzymes, influencing their activity. This interaction is crucial for the compound's potential applications in pharmacology, particularly in targeting specific biochemical pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. The compound's ability to inhibit tumor growth was noted in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Recent investigations indicate that this compound may exert neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The compound's antioxidant properties help reduce reactive oxygen species (ROS) levels, thereby protecting neuronal integrity.

Case Studies

-

Antimicrobial Efficacy

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Cancer Cell Line Study

- In an investigation published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with 50 µM of the compound led to a 40% reduction in cell proliferation after 48 hours, along with increased markers of apoptosis.

-

Neuroprotection in Animal Models

- A study published in Neurobiology Reports examined the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Mice treated with 10 mg/kg of the compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Amino oxime derivative | Antimicrobial, anticancer, neuroprotective | Unique oxime group enhances activity |

| Pyridine-2-carboxamide | Carboxamide | Limited activity | Lacks oxime functionality |

| Hydroxylamine | Simple amine | Antimicrobial | Less selective than pyridine derivatives |

Propriétés

IUPAC Name |

6-amino-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQVQCRLWPIZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468068-28-2 | |

| Record name | 6-AMINOPYRIDINE-3-AMIDOXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.